molecular formula C4H12IP B1212395 Tetramethylphosphonium iodide CAS No. 993-11-3

Tetramethylphosphonium iodide

Cat. No.: B1212395
CAS No.: 993-11-3
M. Wt: 218.02 g/mol
InChI Key: TVVPMLFGPYQGTG-UHFFFAOYSA-M
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Description

Tetramethylphosphonium iodide is an organophosphorus compound with the molecular formula C4H12IP. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to four methyl groups and one iodide ion. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and catalysis.

Scientific Research Applications

Tetramethylphosphonium iodide has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets for Tetramethylphosphonium iodide provide information on its hazards, handling and storage, exposure controls/personal protection, and first-aid measures .

Biochemical Analysis

Biochemical Properties

Tetramethylphosphonium iodide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. For instance, it can interact with enzymes involved in phosphorylation processes, enhancing their activity by stabilizing the transition states. The nature of these interactions is primarily ionic, with the positively charged phosphonium ion interacting with negatively charged sites on biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the activity of certain kinases, leading to increased phosphorylation of target proteins and subsequent changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor of certain phosphatases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong acids. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function by modulating enzyme activity and gene expression. At high doses, it can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can enhance the activity of enzymes involved in the synthesis of phospholipids, leading to increased production of these essential cellular components. Understanding these metabolic pathways is essential for elucidating the compound’s overall effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylphosphonium iodide can be synthesized through several methods. One common method involves the reaction of tetramethylphosphonium chloride with sodium iodide in an aqueous medium. Another method includes the reaction of tetramethylphosphonium hydroxide with hydroiodic acid. Additionally, it can be synthesized from calcium phosphide and methyl iodide in methanol/water .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of tetramethylphosphonium chloride with sodium iodide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Chemical Reactions Analysis

Types of Reactions: Tetramethylphosphonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution: The major products are phosphonium salts with different anions.

    Oxidation: Phosphine oxides are the primary products.

    Reduction: The main products are phosphines.

Comparison with Similar Compounds

  • Tetramethylphosphonium Bromide
  • Tetramethylphosphonium Chloride
  • Tetramethylphosphonium Hydroxide

Comparison: Tetramethylphosphonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide, chloride, and hydroxide counterparts. The iodide ion is a better leaving group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the iodide ion’s larger size and lower electronegativity influence the compound’s overall reactivity and stability.

Properties

IUPAC Name

tetramethylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVPMLFGPYQGTG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912793
Record name Tetramethylphosphanium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-11-3
Record name Phosphonium, tetramethyl-, iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylphosphonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylphosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylphosphonium iodide
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